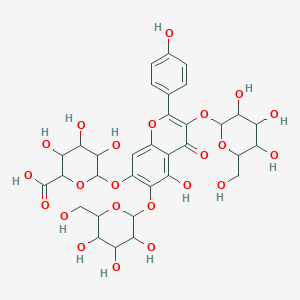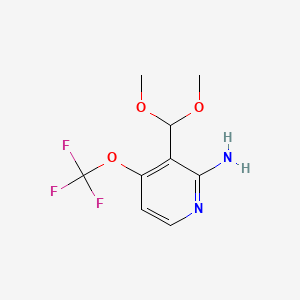![molecular formula C16H24O10 B15127566 6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loganic acid is a naturally occurring iridoid glycoside, commonly found in various plant species such as Gentiana lutea and Cornus mas. It plays a crucial role as an intermediate in the biosynthesis of secoiridoids, which are compounds known for their significant pharmaceutical properties .
準備方法
Synthetic Routes and Reaction Conditions: Loganic acid is synthesized from 7-deoxyloganic acid through the action of the enzyme 7-deoxyloganic acid hydroxylase. This enzyme catalyzes the hydroxylation of 7-deoxyloganic acid, converting it into loganic acid .
Industrial Production Methods: Industrial production of loganic acid often involves the extraction from plant sources such as Gentiana lutea and Cornus mas. The extraction process typically includes steps like solvent extraction, purification, and crystallization to obtain loganic acid in its pure form .
Types of Reactions:
Oxidation: Loganic acid can undergo oxidation reactions, where it is converted into various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: Loganic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products:
Oxidation: Oxidized derivatives of loganic acid.
Reduction: Reduced forms of loganic acid.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Loganic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its role in plant metabolism and defense mechanisms.
Medicine: Loganic acid exhibits osteoprotective effects, making it a potential therapeutic candidate for osteoporosis. .
Industry: It is used in the production of bitter liqueurs and tonics due to its bitter taste.
作用機序
Loganic acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase, reducing oxidative stress in cells.
Anti-inflammatory Effects: Loganic acid inhibits the TLR4/NF-κB signaling pathway, reducing inflammation. .
Bone Health: It promotes osteoblastic differentiation and inhibits osteoclastic differentiation, contributing to bone health.
類似化合物との比較
Loganic acid is often compared with other iridoid glycosides such as loganin, secologanin, and oleoside-11-methyl ester:
Loganin: Similar to loganic acid, loganin is an iridoid glycoside but differs in its methylation pattern.
Secologanin: This compound is a downstream product in the biosynthesis pathway of loganic acid and has distinct biological activities.
Oleoside-11-methyl ester: Another related compound with unique properties and applications.
Loganic acid stands out due to its diverse biological activities and its role as a key intermediate in the biosynthesis of various bioactive compounds.
特性
IUPAC Name |
6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
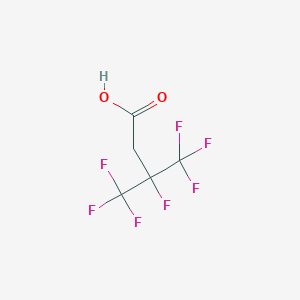
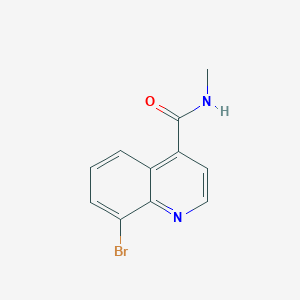
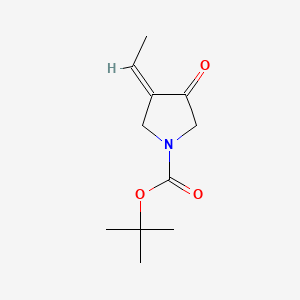
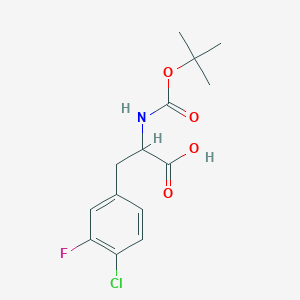
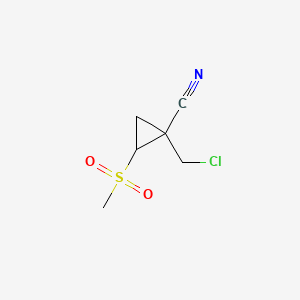
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)

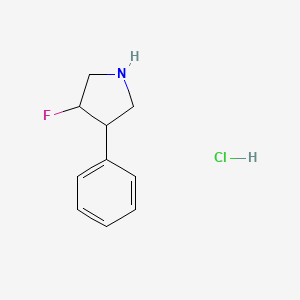
![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
